SE-Ethyl-isoselenourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Se-Ethyl-Isoselenourea is an organoselenium compound belonging to the class of selenoethers. It has the chemical formula C₃H₈N₂Se and a molecular weight of 151.07 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Se-Ethyl-Isoselenourea can be synthesized through the addition of elemental selenium to isocyanides . This method provides moderate to high yields and utilizes inexpensive elemental selenium. Another approach involves the use of 4-isopropylaniline and p-toluidine as starting compounds, which are then converted to Se,N,N,N’-tetrasubstituted acyclic isoselenourea derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis, such as the use of elemental selenium and isocyanides, are likely applicable on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Se-Ethyl-Isoselenourea undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
Se-Ethyl-Isoselenourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of Se-Ethyl-Isoselenourea involves its interaction with molecular targets such as nitric oxide synthase . It binds to the active site of the enzyme, inhibiting its activity and thereby affecting nitric oxide production. This interaction is facilitated by nonpolar van der Waals contacts and hydrogen bonding interactions .
Comparison with Similar Compounds
S-Ethyl-Isothiourea: Similar in structure but contains sulfur instead of selenium.
S-Isopropyl-Isothiourea: Another isothiourea derivative with a different alkyl group.
Uniqueness: Se-Ethyl-Isoselenourea is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit enhanced biological activity, such as increased cytotoxicity against cancer cells .
Properties
Molecular Formula |
C3H8N2Se |
---|---|
Molecular Weight |
151.08 g/mol |
IUPAC Name |
ethyl carbamimidoselenoate |
InChI |
InChI=1S/C3H8N2Se/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) |
InChI Key |
FFKYNFXDBBLWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.